molecular formula C18H24N2O2 B2597537 N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1797888-11-9

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2597537
CAS No.: 1797888-11-9
M. Wt: 300.402
InChI Key: HRTYOBYRMMYRIO-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyrrolidine moiety attached to a phenyl ring, which is further connected to a cyclohexene carboxamide group. Its distinct chemical structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Scientific Research Applications

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with methoxy reagents under controlled conditions.

    Attachment to the Phenyl Ring: The methoxypyrrolidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative and a base.

    Cyclohexene Carboxamide Formation: The final step involves the formation of the cyclohexene carboxamide group through a cyclization reaction, where the phenyl derivative is reacted with cyclohexene and a suitable amide-forming reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-METHYLPIPERAZIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: This compound features a piperazine moiety instead of a pyrrolidine moiety, which may result in different biological activities and chemical reactivity.

    N-(4-METHYLPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: This compound has a methyl group instead of a methoxy group, which can influence its chemical properties and interactions.

    N-(4-(4-METHYLPIPERAZIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: This compound contains a piperazine moiety with a methyl group, offering a different set of chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-3,7-10,14,17H,4-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTYOBYRMMYRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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